N'-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide
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Overview
Description
N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromophenyl group, a hydroxyindole moiety, and a sulfonohydrazide functional group, which collectively contribute to its distinctive chemical properties.
Mechanism of Action
Target of Action
Many indole derivatives, which “N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide” is likely to be, have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure of the compound.
Mode of Action
The interaction of indole derivatives with their targets often results in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, again depending on their specific structure and target. For example, some indole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Result of Action
The molecular and cellular effects of “N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide” would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might inhibit cell proliferation or induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins, and to have effects on localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Indole Formation: The construction of the indole ring system through cyclization reactions.
Sulfonation: The addition of a sulfonyl group to the indole ring.
Hydrazide Formation: The final step involves the reaction of the sulfonylindole with hydrazine to form the sulfonohydrazide.
Industrial Production Methods
Industrial production of N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonohydrazide group to amines or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another bromophenyl derivative with antimicrobial properties.
N-(4-(4-Bromophenyl)sulfonyl)benzoyl-L-valine: A compound with a similar sulfonyl group, studied for its antimicrobial and antioxidant activities.
Uniqueness
N’-(4-Bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(4-bromophenyl)-2-hydroxy-1H-indole-5-sulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c15-10-1-3-11(4-2-10)17-18-22(20,21)12-5-6-13-9(7-12)8-14(19)16-13/h1-8,16-19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQFMMHAHAVXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NNS(=O)(=O)C2=CC3=C(C=C2)NC(=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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